4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole
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Overview
Description
4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by the presence of a difluoromethyl group and a phenyl group attached to the pyridoindole core. Pyridoindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridoindole Core: The pyridoindole core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde or ketone.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.
Phenylation: The phenyl group can be introduced through a palladium-catalyzed Suzuki-Miyaura coupling reaction using phenylboronic acid and a suitable halogenated pyridoindole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridoindole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic applications.
Mechanism of Action
The mechanism of action of 4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets. The phenyl group can contribute to the compound’s binding affinity and specificity towards its target.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-9H-pyrido-[2,3-b]-indole: Lacks the difluoromethyl group, which may result in different biological activities and properties.
4-Methyl-2-phenyl-9H-pyrido-[2,3-b]-indole: Contains a methyl group instead of a difluoromethyl group, which can affect its reactivity and interactions with biological targets.
4-Chloromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole: Contains a chloromethyl group, which can influence its chemical reactivity and biological activity.
Uniqueness
4-Difluoromethyl-2-phenyl-9H-pyrido-[2,3-b]-indole is unique due to the presence of the difluoromethyl group, which can significantly impact its chemical and biological properties. The difluoromethyl group can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
Properties
Molecular Formula |
C18H12F2N2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-phenyl-9H-pyrido[2,3-b]indole |
InChI |
InChI=1S/C18H12F2N2/c19-17(20)13-10-15(11-6-2-1-3-7-11)22-18-16(13)12-8-4-5-9-14(12)21-18/h1-10,17H,(H,21,22) |
InChI Key |
DBMQKPQKEWARST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4N3)C(=C2)C(F)F |
Origin of Product |
United States |
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